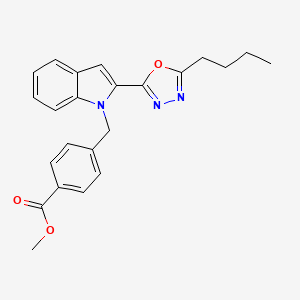

methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

説明

特性

IUPAC Name |

methyl 4-[[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-4-9-21-24-25-22(29-21)20-14-18-7-5-6-8-19(18)26(20)15-16-10-12-17(13-11-16)23(27)28-2/h5-8,10-14H,3-4,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDBUIGZASZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with an indole derivative. The final step involves esterification to introduce the benzoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

化学反応の分析

Types of Reactions

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds related to oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The introduction of the oxadiazole moiety in methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate may enhance its anticancer efficacy through mechanisms such as apoptosis induction and DNA damage in cancer cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. In vitro studies have shown that certain oxadiazole derivatives can effectively inhibit MAO-B activity, suggesting that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to assess the biological activities of related oxadiazole derivatives. These studies typically involve evaluating cytotoxicity against various cell lines and measuring enzyme inhibition (e.g., MAO and cholinesterase). Compounds with similar structures have shown promising results in reducing cell viability in cancer models while maintaining low toxicity levels .

In Vivo Studies

Animal models are crucial for understanding the pharmacodynamics and pharmacokinetics of new compounds. Preliminary in vivo studies on related oxadiazole derivatives have indicated potential anti-diabetic effects and improved glucose metabolism in genetically modified models like Drosophila melanogaster . Such findings could pave the way for further exploration of this compound) in metabolic disorders.

Case Studies and Research Findings

作用機序

The mechanism of action of methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole-Indole Scaffolds

Compound Series 82, 83, 84 (Taha et al., 2023):

These derivatives feature bis(5-chloro-1H-indol-3-yl)methyl groups attached to phenyl-1,3,4-oxadiazoles, with varying hydroxyl substitutions on the phenyl ring. Compared to the target compound’s 5-butyl-oxadiazole and methyl benzoate groups, these analogs exhibit 6–9 times stronger TP inhibitory activity than the reference drug 7-deazaxanthine. The hydroxyl groups at meta/para positions (e.g., 82: 3,5-dihydroxyl; 83: 2,3-dihydroxyl; 84: 2,4-dihydroxyl) enhance hydrogen bonding with the enzyme’s active site, a feature absent in the target compound’s alkyl-substituted oxadiazole .

5-Substituted-1,3,4-Oxadiazol-2-yl 4-(4-Methylpiperidin-1-ylsulfonyl)benzyl Sulfides (Rehman et al.):

These compounds replace the indole-benzoate framework with sulfonyl and sulfide groups. The 5-position substituents (e.g., methyl, methoxy) influence antibacterial efficacy against E. coli and S. aureus. The target compound’s butyl chain may confer similar lipophilicity, but its indole-benzoate core likely alters target specificity compared to sulfonyl-based derivatives .

Functional Group Comparisons

- Quinoline-Piperazine Esters (C1–C7): Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) share the methyl benzoate group but lack the oxadiazole-indole system. Their quinoline-piperazine backbone enhances π-π stacking interactions in kinase inhibition, whereas the target compound’s indole-oxadiazole motif may favor TP or protease binding .

- Benzimidazole Derivatives: Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () replaces oxadiazole with benzimidazole. Benzimidazoles are known for antiviral activity, but the oxadiazole’s electron-withdrawing nature in the target compound could modulate redox properties or metabolic stability .

Physicochemical and Pharmacokinetic Properties

ND = Not disclosed; MIC = Minimum inhibitory concentration; LogP estimated via ChemDraw.

Research Findings and Implications

- Substituent Effects : The 5-butyl group on the oxadiazole in the target compound may improve lipid solubility over hydroxylated analogs (e.g., 82–84) but could reduce TP affinity due to the absence of polar interactions .

- Synthetic Feasibility: Analogous syntheses (e.g., ) suggest the target compound could be synthesized via condensation of 5-butyl-1,3,4-oxadiazole-2-carbaldehyde with methyl 4-(aminomethyl)benzoate, followed by indole cyclization.

- Biological Potential: While direct data are lacking, the structural similarity to TP inhibitors () implies possible anticancer applications. Further modification with electron-withdrawing groups (e.g., halogens) on the benzoate ring could enhance activity.

生物活性

Methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, referred to as Compound A , is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical properties:

- Molecular Formula : C23H23N3O3

- Molecular Weight : 389.4470 g/mol

- CAS Number : 921843-34-7

The compound features an oxadiazole moiety linked to an indole structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Compound A . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cytotoxicity Assays :

- Mechanisms of Action :

- Combination Therapies :

Study 1: Neuroblastoma and Glioblastoma

In a study assessing the efficacy of Compound A , it was found that:

- LC50 values (the lethal concentration for 50% of cells) were significantly lower compared to standard chemotherapeutic agents.

- For instance, in U87 glioblastoma cells, the LC50 was determined to be approximately 200 nM, indicating a higher potency than existing treatments .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed:

- The compound's ability to induce apoptosis was confirmed through flow cytometry and annexin V staining assays.

- Additionally, Western blot analysis showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of Compound A compared to other related compounds:

| Compound Name | CAS Number | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | 921843-34-7 | 200 | Microtubule disruption, apoptosis |

| Compound B | XXXXXX | >300 | DNA intercalation |

| Compound C | YYYYYY | 150 | Topoisomerase inhibition |

Q & A

Basic: What synthetic routes are recommended for methyl 4-((2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the 5-butyl-1,3,4-oxadiazole ring and (2) coupling to the indole-benzoate scaffold. For oxadiazole synthesis, cyclization of a hydrazide intermediate with a butyl-substituted acyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is common. The indole coupling may employ nucleophilic substitution or Pd-catalyzed cross-coupling reactions.

Reaction Monitoring:

- Thin-Layer Chromatography (TLC): Use silica gel plates with UV-active indicators. Elute with ethyl acetate/hexane (3:7) to track intermediates .

- NMR Spectroscopy: Monitor disappearance of starting material protons (e.g., hydrazide NH2 signals at δ 4.5–5.0 ppm) .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for indole and benzoate), methylene bridges (δ 4.5–5.5 ppm), and butyl chain signals (δ 0.8–1.6 ppm). Compare with computed spectra using tools like ACD/Labs or MestReNova .

- IR Spectroscopy: Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation: Based on GHS classifications, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) and skin contact (H315) .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How can researchers optimize the yield of the indole-oxadiazole coupling step?

Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility .

- Catalyst Screening: Evaluate Pd(PPh3)4 or CuI for cross-coupling efficiency. Monitor by TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

- Temperature Control: Reflux at 80–100°C for 12–24 hours, ensuring inert atmosphere (N2/Ar) to prevent oxidation .

Advanced: What computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., DNA gyrase). Focus on oxadiazole and indole moieties as potential binding motifs .

- QSAR Modeling: Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to correlate structure with antibacterial activity .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Purity Verification: Recrystallize the compound (methanol/water) and re-analyze via HPLC (C18 column, acetonitrile/water mobile phase) .

- Cross-Validation: Compare experimental NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using the IEF-PCM model .

Advanced: What in vitro models are suitable for evaluating antibacterial activity?

Methodological Answer:

- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .

- Minimum Inhibitory Concentration (MIC): Perform broth microdilution (96-well plates) with concentrations ranging from 0.5–128 µg/mL. Assess turbidity at 600 nm after 18–24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。